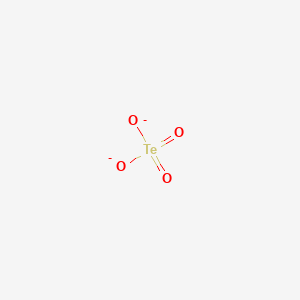

Tellurate

Vue d'ensemble

Description

Tellurate is a tellurium oxoanion. It is a conjugate base of a hydrogenthis compound.

Applications De Recherche Scientifique

Biochemical and Biological Applications

- Protein Study and Heavy Atom Incorporation : Tellurium, particularly in the form of tellurium methionine, offers a new approach for adding heavy atoms to proteins, aiding in their structural analysis (Ba et al., 2010).

- Antibiotic Properties and Enzyme Inhibitors : The antibiotic characteristics of tellurates, such as tellurite, are being re-explored for potential applications in antibiotics and anticancer drug design, owing to emerging insights into tellurium's biochemical mechanisms of cytotoxicity (Ba et al., 2010).

- Biological Effects of Derivatives : The varied biological effects of elemental tellurium and its inorganic and organic derivatives, including their use in microbiology, antioxidant effects of organotellurides, and the immunomodulatory effects of non-toxic inorganic telluranes, are under research (Cunha et al., 2009).

Mineralogical and Environmental Applications

- Study of Rare Minerals : Tellurates are rare minerals, and their study, such as in the case of kuranakhite and yecoraite, provides insights into the mineral's structure and composition using techniques like Raman spectroscopy (Frost & Keeffe, 2009).

- Environmental Detoxification and Recovery : Research on salt-tolerant tellurate-reducing bacteria in marine environments indicates potential applications in environmental detoxification and recovery of tellurium from industrial and mining wastewater (Horiike et al., 2019).

Physical and Chemical Properties

- Semiconductor and Optical Applications : The unique optical and semiconductor properties of tellurates, like cadmium telluride nanoparticles, are being utilized in imaging, diagnosis, and the development of optical materials and devices (Ba et al., 2010).

- Tellurium in Glasses : this compound glasses, especially when doped with heavy metal oxides or rare earth oxides, are of great interest due to their impact on the optical and physical properties of these materials (Culea et al., 2012).

Miscellaneous Applications

- Hydrometallurgical Route for Tellurium Production : An improved hydrometallurgical process for tellurium production involves the use of sodium this compound as an intermediate, showcasing the practical applications in extracting high-purity tellurium (Robles-Vega et al., 2009).

- Oxidizing Agent in Chemical Synthesis : Sodium tellurite is noted for its role as a mild and selective oxidizing agent for thiols, underlining its chemical utility in synthesis processes (Suzuki et al., 1992).

Propriétés

Numéro CAS |

53112-54-2 |

|---|---|

Formule moléculaire |

O4Te-2 |

Poids moléculaire |

191.6 g/mol |

Nom IUPAC |

tellurate |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 |

Clé InChI |

XHGGEBRKUWZHEK-UHFFFAOYSA-L |

SMILES |

[O-][Te](=O)(=O)[O-] |

SMILES canonique |

[O-][Te](=O)(=O)[O-] |

| 53112-54-2 | |

Synonymes |

tellurate tellurite tellurite anion tellurous acid tellurous acid, 127Te-labeled cpd tellurous acid, 129Te-labeled cpd TeO3(2-) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)

![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)